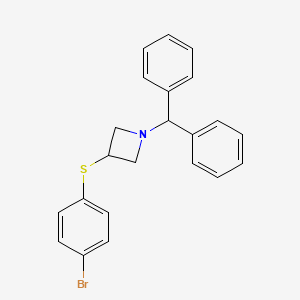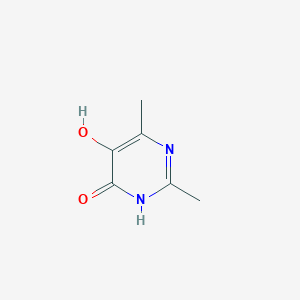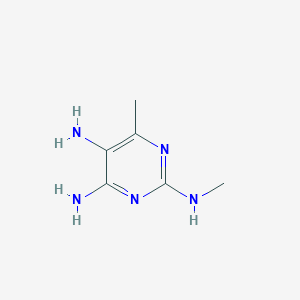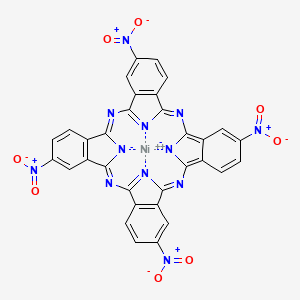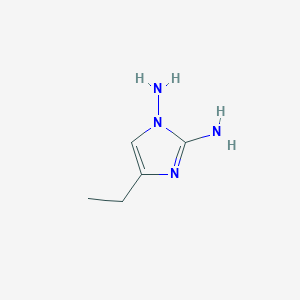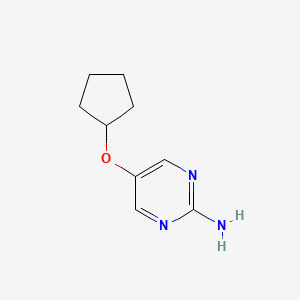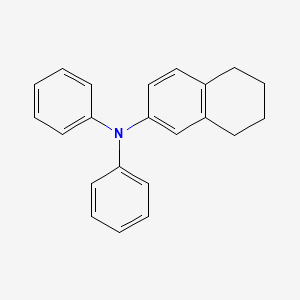
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is an organic compound characterized by its unique structure, which includes a naphthalene ring system with two phenyl groups attached to the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine typically involves the reaction of 5,6,7,8-tetrahydronaphthalen-2-amine with diphenylamine under specific conditions. One common method involves the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the hydrogenation process . The reaction is usually carried out at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: Naphthoquinone derivatives
Reduction: Reduced amine derivatives
Substitution: Substituted naphthalene derivatives
Aplicaciones Científicas De Investigación
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparación Con Compuestos Similares
Similar Compounds
5,6,7,8-Tetrahydro-2-naphthylamine: Similar structure but lacks the diphenyl groups.
N,N-Dimethylaniline: Contains a similar amine group but with methyl substituents instead of phenyl groups.
1-Naphthylamine: Contains a naphthalene ring but lacks the tetrahydro structure and diphenyl groups.
Uniqueness
N,N-Diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine is unique due to the presence of both the naphthalene ring system and the diphenyl groups attached to the nitrogen atom. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C22H21N |
|---|---|
Peso molecular |
299.4 g/mol |
Nombre IUPAC |
N,N-diphenyl-5,6,7,8-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C22H21N/c1-3-11-20(12-4-1)23(21-13-5-2-6-14-21)22-16-15-18-9-7-8-10-19(18)17-22/h1-6,11-17H,7-10H2 |
Clave InChI |
IRRKFRPMZBLWCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



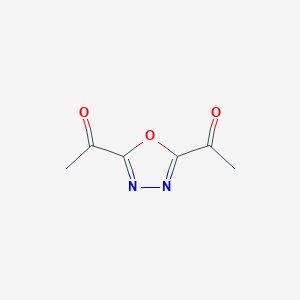

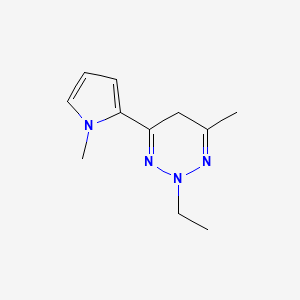
![12-hydroxy-4,8-bis(4-phenylphenyl)-1,2,4,5,6,7-hexahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B13105265.png)
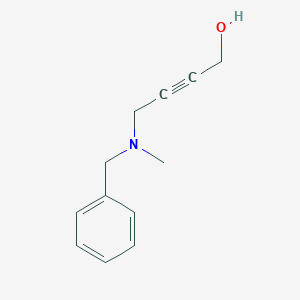
![3-Chloro-4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)amino)benzonitrile](/img/structure/B13105277.png)
